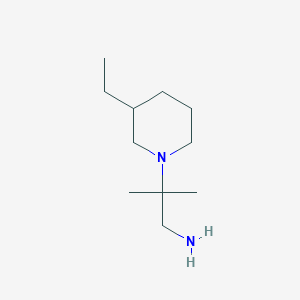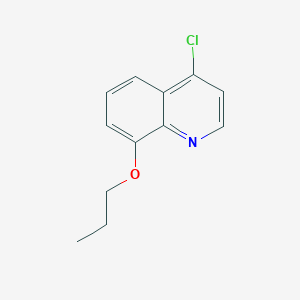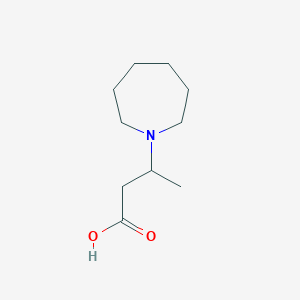
2-(3,4-Dichlorophenyl)-2-(methylamino)acetic acid
Vue d'ensemble
Description
2-(3,4-Dichlorophenyl)-2-(methylamino)acetic acid, also known as MCPAA, is a compound used in various scientific research applications. It is a white crystalline solid with a molecular weight of 253.02 g/mol and a melting point of 122-124 °C. MCPAA is a versatile compound with a wide range of uses, including as an intermediate in organic synthesis and as a reagent in laboratory experiments.
Applications De Recherche Scientifique
Environmental Impact and Mechanisms
Chlorophenoxy compounds like 2,4-D are widely used herbicides in the United States, with applications in both agricultural and residential areas. Studies have explored the association between exposure to these compounds and increased risks of various cancers, although the evidence does not conclusively support a genotoxic mode of action. There are hypotheses for carcinogenic modes of action, but environmental exposure levels are generally not sufficient to establish a causal relationship. There is a need for further research into the interaction between genetic polymorphisms and exposure to these compounds, especially in occupational settings (Stackelberg, 2013).
Toxicology and Human Health
The toxicity and mutagenicity of 2,4-D have been subjects of extensive research. Despite its widespread use, studies focusing on its toxicological impact indicate a range of effects, from occupational risks to neurotoxicity. There is a focus on understanding the molecular biology aspects, particularly gene expression, and the assessment of exposure in human or other vertebrate bioindicators. Future research is expected to delve deeper into these areas to better understand the implications of 2,4-D exposure (Zuanazzi, Ghisi, & Oliveira, 2020).
Mitigation and Treatment Strategies
The pesticide production industry's wastewater, containing compounds like 2,4-D, poses a significant challenge due to its toxic constituents. Current treatments involve biological processes and granular activated carbon, which have shown promise in removing these pesticides from wastewater. However, there's a need for further experimental evaluations to assert process designs and efficiencies (Goodwin, Carra, Campo, & Soares, 2018).
Propriétés
IUPAC Name |
2-(3,4-dichlorophenyl)-2-(methylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-12-8(9(13)14)5-2-3-6(10)7(11)4-5/h2-4,8,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDRVMZGPSUTQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC(=C(C=C1)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(2-Amino-5-fluorobenzyl)-1-piperazinyl]-1-ethanol](/img/structure/B1371112.png)

![2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B1371114.png)









